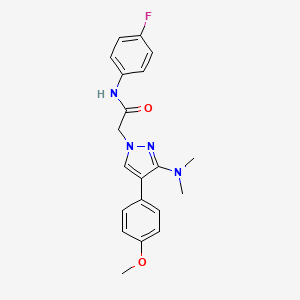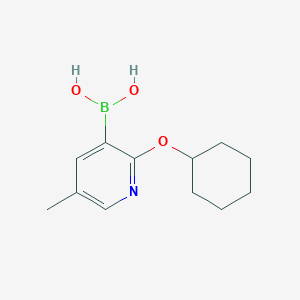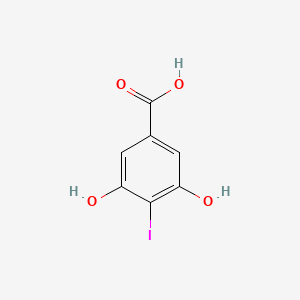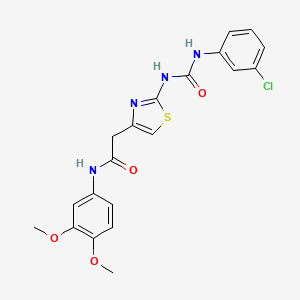![molecular formula C16H19N3O2 B2487157 4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-64-9](/img/structure/B2487157.png)
4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" belongs to a class of pyrrolopyrimidine derivatives known for their diverse chemical and biological properties. These compounds are of significant interest in material science and pharmaceutical research due to their structural uniqueness and potential applications.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives generally involves cyclization reactions, which can include steps like condensation, amidation, and subsequent cyclization. Specific methods might involve palladium-catalyzed cross-coupling reactions or the use of reagents like ureas or isocyanates to introduce various substituents into the pyrrolopyrimidine core (Zhang & Tieke, 2008), (Furrer, Wágner, & Fehlhaber, 1994).
Molecular Structure Analysis
Pyrrolopyrimidine derivatives exhibit diverse molecular structures, often characterized by their planar pyrimidine rings and potential for various substitutions at multiple positions. X-ray crystallography studies reveal centrosymmetric dimers and complex hydrogen-bonding patterns contributing to their stability and reactivity (Wolska & Herold, 2002).
Chemical Reactions and Properties
These compounds participate in a wide range of chemical reactions, including N-alkylation, cycloadditions, and redox reactions. They often exhibit photo-induced autorecycling oxidation of amines under aerobic conditions, highlighting their potential as photocatalysts or in material science applications (Igarashi et al., 2006).
Physical Properties Analysis
Pyrrolopyrimidine derivatives are generally characterized by high solubility in common organic solvents and exhibit strong fluorescence. These properties are influenced by the specific substituents and their arrangement on the pyrrolopyrimidine core, affecting their optical and electrochemical properties (Zhang, Tieke, Forgie, & Skabara, 2009).
Chemical Properties Analysis
The chemical behavior of pyrrolopyrimidine derivatives is greatly affected by their substitution pattern, which can alter their reactivity, photophysical properties, and potential for polymerization. Electrochemical studies reveal insights into their redox behavior, crucial for applications in electronic devices and as redox-active materials (Zhang & Tieke, 2008).
Applications De Recherche Scientifique
Supramolecular Assemblies
Pyrimidine derivatives, which include structures similar to the queried compound, have been utilized in the study of supramolecular assemblies. These assemblies are formed through hydrogen-bonding intermolecular interactions, exhibiting 2D and 3D network structures. Such research is significant in understanding the molecular organization and potential applications in materials science (Fonari et al., 2004).
Antithrombotic Compounds
Derivatives of pyrido[4,3-d]pyrimidine-2,4-diones, related to the queried compound, have been synthesized and identified as new antithrombotic compounds. These compounds showcase favorable cerebral and peripheral effects, marking their significance in medicinal chemistry (Furrer et al., 1994).
Electronic and Solar Cell Applications
In the field of electronics, specifically polymer solar cells, derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have been synthesized for use as an electron transport layer. Their electron-deficient nature and planar structure enhance conductivity and electron mobility, making them valuable in improving solar cell efficiency (Hu et al., 2015).
Photoluminescent Polymers
The synthesis of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, akin to the compound , has been explored for their photoluminescent properties. These materials show strong photoluminescence and are proposed for use in electronic applications due to their good solubility and stability (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Pyrrole-2,5-dione derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb on steel surfaces and inhibit corrosion highlights their potential in industrial applications (Zarrouk et al., 2015).
Mécanisme D'action
The pyrrolidine ring, which is part of this compound, is a five-membered ring with one nitrogen atom. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The degree of lipophilicity of these compounds, i.e., their affinity for a lipid environment, allows them to diffuse easily into cells .
Propriétés
IUPAC Name |
4-(2-methylphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-10(11)2/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMZNQHLHXWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)
![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)
![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)


![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)


![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)